BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Tris(4-
iodophenyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tris(4-iodophenyl)amine

Cat. No.: B1352930

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Tris(4-iodophenyl)amine (CAS No: 4181-20-8), a crucial building block in the synthesis of
nanostructures and other advanced materials. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

e IUPAC Name: 4-iodo-N,N-bis(4-iodophenyl)aniline[1]
e Molecular Formula: CisH12I3N[1][2][3]
e Molecular Weight: 623.01 g/mol [3]

e Monoisotopic Mass: 622.8104 Da[1][2]

Spectroscopic Data

The following data has been compiled from various sources to provide a detailed spectroscopic
profile of Tris(4-iodophenyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The *H and 3C NMR data for Tris(4-iodophenyl)amine are presented below.

Table 1: *H NMR Data for Tris(4-iodophenyl)amine

Chemical Coupling
. L Number of .
Shift (8) Multiplicity Constant Assignment Solvent
Protons

ppm (J) Hz
Ar-H (ortho to

7.54 Doublet (d) 8.9 6H _ CDCls
Nitrogen)
Ar-H (meta to

6.81 Doublet (d) 8.9 6H _ CDCls
Nitrogen)

[Data

sourced from

ChemicalBoo

k.][4]

Table 2: 3C NMR Data for Tris(4-iodophenyl)amine

Chemical Shift (6) ppm Assignment Solvent

146.5 Ar-C (C-N) CDClz

138.4 Ar-C (C-H) CDCls

126.0 Ar-C (C-1) CDCls

[Data sourced from
ChemicalBook.][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule,

confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Tris(4-iodophenyl)amine

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.benchchem.com/product/b1352930?utm_src=pdf-body
https://www.benchchem.com/product/b1352930?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5722725.htm
https://www.benchchem.com/product/b1352930?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5722725.htm
https://www.benchchem.com/product/b1352930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

lon/Adduct Calculated m/z
[M]* 622.80985
[M+H]* 623.81768
[M+Na]* 645.79962
[M+K]* 661.77356
[M+NHa]* 640.84422

[Predicted data sourced from PubChemlLite.][2]

Infrared (IR) Spectroscopy

While specific peak-by-peak data is not readily available in the cited literature, the expected IR
absorption bands for a tertiary aromatic amine like Tris(4-iodophenyl)amine can be predicted.
As a tertiary amine, it will not exhibit the characteristic N-H stretching bands seen in primary
and secondary amines.[5] The spectrum will be dominated by absorptions from the aromatic

rings.

Table 4: Expected IR Absorption Bands for Tris(4-iodophenyl)amine

Wavenumber Range (cm~?) Vibration Type

3100 - 3000 Aromatic C-H Stretch

1600 - 1450 Aromatic C=C Ring Stretch

1335 - 1250 Aromatic C-N Stretch[5][6]
~1000 C-I Stretch

900 - 675 Aromatic C-H Out-of-Plane Bend

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented
above. Specific instrument parameters may vary.
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NMR Spectroscopy

Sample Preparation: A small quantity (typically 5-10 mg) of Tris(4-iodophenyl)amine is
dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in
a standard 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the spectrum is
typically acquired at a frequency of 300 or 400 MHz.[7] For 13C NMR, a frequency of 75 or
100 MHz is common.[7] Standard pulse sequences are used to acquire the spectra.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Sample Introduction: The sample can be introduced via direct infusion or after separation by
a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

lonization: A suitable ionization technique is employed. For a molecule like Tris(4-
iodophenyl)amine, Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are common choices.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., Quadrupole, Time-of-Flight).

Detection: The detector records the abundance of each ion, generating the mass spectrum.

IR Spectroscopy

Sample Preparation: For a solid sample like Tris(4-iodophenyl)amine, an Attenuated Total
Reflectance (ATR) accessory is often used.[1] A small amount of the powdered sample is
placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the
sample with potassium bromide and pressing it into a thin disk.

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-
400 cm~1. The instrument, such as a Bruker Tensor 27 FT-IR, records the frequencies at
which the sample absorbs the radiation.[1]
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« Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is
analyzed to identify the characteristic functional group vibrations.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like Tris(4-iodophenyl)amine is

depicted below.
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Caption: Workflow for Spectroscopic Analysis of Tris(4-iodophenyl)amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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